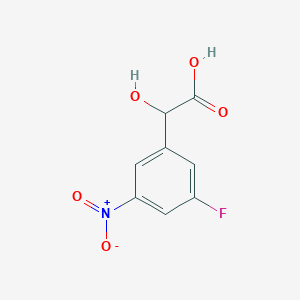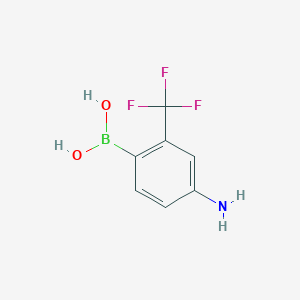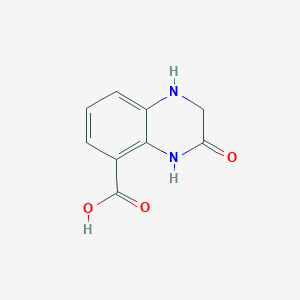![molecular formula C8H6O3S B13692614 4-Methoxybenzo[d][1,3]dioxole-2-thione](/img/structure/B13692614.png)
4-Methoxybenzo[d][1,3]dioxole-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxybenzo[d][1,3]dioxole-2-thione is an organic compound characterized by a methoxy group attached to a benzo[d][1,3]dioxole ring system with a thione functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxybenzo[d][1,3]dioxole-2-thione typically involves the reaction of 4-methoxybenzo[d][1,3]dioxole with sulfurizing agents under controlled conditions. . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
化学反应分析
Types of Reactions: 4-Methoxybenzo[d][1,3]dioxole-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
4-Methoxybenzo[d][1,3]dioxole-2-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of 4-Methoxybenzo[d][1,3]dioxole-2-thione involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity and protein function. Additionally, the compound’s aromatic structure allows it to interact with various receptors and enzymes, influencing cellular processes .
相似化合物的比较
4-Methoxybenzo[d][1,3]dioxole: Lacks the thione group but shares the dioxole ring system.
Benzo[d][1,3]dioxole-2-thione: Similar structure but without the methoxy group.
4-Methoxybenzo[d][1,3]dioxole-2-one: Contains a carbonyl group instead of a thione group.
Uniqueness: 4-Methoxybenzo[d][1,3]dioxole-2-thione is unique due to the presence of both a methoxy group and a thione group on the dioxole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
属性
分子式 |
C8H6O3S |
|---|---|
分子量 |
182.20 g/mol |
IUPAC 名称 |
4-methoxy-1,3-benzodioxole-2-thione |
InChI |
InChI=1S/C8H6O3S/c1-9-5-3-2-4-6-7(5)11-8(12)10-6/h2-4H,1H3 |
InChI 键 |
BYAFPZLBWVGIKL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC2=C1OC(=S)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(Benzyloxy)methyl]-3-bromoisoxazole](/img/structure/B13692535.png)

![Ethyl 5-(Benzo[d][1,3]dioxol-5-yl)isoxazole-3-carboxylate](/img/structure/B13692547.png)
![N-Boc-1-[(1S,2S)-2-phenylcyclopropyl]methanamine](/img/structure/B13692554.png)
![3-[4-(3-Azetidinyl)phenyl]pyridine](/img/structure/B13692556.png)
![[4-[2,2-Bis(4-methoxyphenyl)-1-phenylvinyl]phenyl](phenyl)methanone](/img/structure/B13692558.png)


![2-(2-Pyridyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13692575.png)





